4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole
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Overview
Description
4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole is a complex organic compound that features a unique combination of functional groups, including a cyclohexylsulfanyl group, a nitro group, an oxathiolane ring, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole typically involves multiple steps, starting from readily available precursorsThe oxathiolane ring can be introduced through a series of nucleophilic substitution reactions, and the cyclohexylsulfanyl group is typically added via thiolation reactions using appropriate thiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indazole core and the oxathiolane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole involves its interaction with specific molecular targets. The nitro group and the indazole core are likely involved in binding to biological receptors or enzymes, while the oxathiolane ring and cyclohexylsulfanyl group may influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, oxathiolane-containing molecules, and compounds with cyclohexylsulfanyl groups. Examples include:
- 1-phenyl-1H-indazole
- 3-(1,3-oxathiolan-2-yl)-1H-indazole
- 4-(cyclohexylsulfanyl)-1H-indazole .
Uniqueness
What sets 4-(cyclohexylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-cyclohexylsulfanyl-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-25(27)16-13-18-20(19(14-16)30-17-9-5-2-6-10-17)21(22-28-11-12-29-22)23-24(18)15-7-3-1-4-8-15/h1,3-4,7-8,13-14,17,22H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWQJSXEMCMBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=CC3=C2C(=NN3C4=CC=CC=C4)C5OCCS5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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